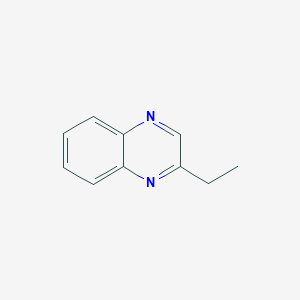

2-Ethylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSIUJJLRBAPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494069 | |

| Record name | 2-Ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29750-44-5 | |

| Record name | 2-Ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylquinoxaline and Its Derivatives

Novel and Efficient Synthetic Routes to 2-Ethylquinoxaline

The development of efficient, sustainable, and environmentally benign synthetic routes to this compound has been a key focus in organic synthesis. Researchers have explored various catalytic systems, reaction conditions, and starting materials to achieve this goal.

Green chemistry principles, such as the use of environmentally friendly solvents, atom-economical reactions, and recyclable catalysts, have been increasingly integrated into the synthesis of quinoxalines.

Water as a Solvent: Water has emerged as an ideal green solvent for quinoxaline (B1680401) synthesis due to its safety, low cost, and environmental compatibility. Condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds or vicinal diols have been successfully conducted in water, often under mild conditions and with high yields researchgate.nettandfonline.combenthamdirect.comacademie-sciences.frresearchgate.netrsc.orgnih.gov. For instance, the reaction of o-phenylenediamine (B120857) with α-diketones in water at reflux conditions, without any catalyst, has been reported to yield quinoxaline derivatives efficiently researchgate.net.

Metal-Free and Organocatalytic Methods: The development of metal-free synthetic strategies has gained significant traction. Organocatalysts such as camforsulfonic acid ijrar.org, pentafluorophenylammonium triflate (PFPAT) academie-sciences.fr, and 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) benthamdirect.com have proven effective in catalyzing quinoxaline formation from 1,2-diamines and carbonyl compounds. These methods often operate under mild conditions, in green solvents like ethanol (B145695) or water, and offer advantages such as recyclability and reduced toxicity benthamdirect.comacademie-sciences.frijrar.org.

Visible Light and Photocatalysis: Visible light-mediated reactions represent a sustainable approach, utilizing light energy to drive chemical transformations. Photocatalysts like Rose Bengal arkat-usa.org or systems involving Eosin Y and KI rsc.org have been employed for the synthesis of quinoxalines from o-phenylenediamines and α-hydroxy ketones or phenylhydrazine (B124118) derivatives, respectively. Notably, some protocols can proceed without external photocatalysts, relying on the substrates or products themselves to initiate the reaction under visible light researchgate.netacs.org.

Heterogeneous and Recyclable Catalysts: The use of heterogeneous catalysts, such as alumina-supported heteropolyoxometalates nih.gov, graphitic carbon nitride (g-C₃N₄) mdpi.com, and various metal nanoparticles researchgate.net, offers the advantage of easy separation and recyclability, contributing to process sustainability. Natural deep eutectic solvents (NADESs) have also been utilized as recyclable media for fast and efficient quinoxaline synthesis rsc.org.

Atom Economy and Byproducts: Dehydrogenative coupling reactions, catalyzed by earth-abundant metals like manganese, are particularly atom-economical as they generate only hydrogen gas and water as byproducts rsc.orgacs.orgdrugmoneyart.com.

While classic multicomponent reactions (MCRs) involving three or more starting materials are widely used for synthesizing complex heterocycles, the direct construction of the this compound core often relies on condensation reactions that can be performed in a one-pot fashion.

The most prominent route involves the condensation of 1,2-diaminobenzene derivatives with vicinal diols or 1,2-dicarbonyl compounds. For the specific synthesis of this compound:

Condensation of 1,2-Diaminobenzene with 1,2-Butanediol (B146104): This reaction, catalyzed by manganese pincer complexes, proceeds via dehydrogenative coupling at 150 °C, yielding this compound in 95% yield rsc.orgacs.orgdrugmoneyart.com.

Transfer Hydrogenative Condensation: Iron-catalyzed transfer hydrogenative condensation of 2-nitroaniline (B44862) with butane-1,2-diol provides a one-pot route to this compound, achieving a 78% yield researchgate.netrsc.orgresearchgate.netnih.gov.

A variety of catalytic systems have been developed to facilitate the synthesis of this compound and its derivatives under environmentally benign conditions.

Metal Catalysis:

Manganese: Earth-abundant manganese pincer complexes are highly effective for the dehydrogenative coupling of 1,2-diaminobenzene and 1,2-butanediol, yielding this compound with 95% efficiency rsc.orgacs.orgdrugmoneyart.com.

Iron: Iron complexes, particularly the Knölker complex, catalyze the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, producing this compound in good yields researchgate.netrsc.orgresearchgate.netnih.gov.

Iridium: Iridium complexes have been employed for quinoxaline synthesis in water tandfonline.com.

Other Metals: Palladium, Ruthenium, and Copper catalysts are also reported for general quinoxaline synthesis, often in conjunction with green chemistry approaches tandfonline.comijrar.orgresearchgate.netnih.govdntb.gov.ua.

Heterogeneous Catalysis: Alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀, have shown high activity and reusability for quinoxaline synthesis at room temperature nih.gov.

Organocatalysis: Metal-free organocatalysts like camforsulfonic acid ijrar.org, PFPAT academie-sciences.fr, and BFPAT benthamdirect.com facilitate the condensation of diamines and dicarbonyl compounds efficiently and under mild, green conditions.

Photocatalysis: Visible light photocatalysis using organic dyes like Rose Bengal arkat-usa.org or systems involving Eosin Y/KI rsc.org offers metal-free and mild routes to quinoxalines.

Oxidative cyclization and annulation reactions are crucial for forming the quinoxaline ring system, often involving the dehydrogenation of intermediate species.

Dehydrogenative Coupling: The reaction of 1,2-diaminobenzenes with vicinal diols, catalyzed by manganese complexes, represents a direct oxidative cyclization where hydrogen gas is eliminated rsc.orgacs.orgdrugmoneyart.com. This process is highly atom-economical and sustainable.

Transfer Hydrogenation: Iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols involves the reduction of the nitro group and oxidation of the alcohol moiety, leading to the formation of the quinoxaline ring researchgate.netrsc.orgresearchgate.netnih.gov.

Oxidation of Tetrahydroquinoxalines: The oxidation of pre-formed 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives, such as 2-ethyl-1,2,3,4-tetrahydroquinoxaline, using oxidants like V₂O₅, can yield the corresponding aromatic quinoxalines ijrar.orgresearchgate.net.

Mechanistic Elucidation of Reactions Involving this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of specific products, including this compound and its derivatives.

Detailed Reaction Pathway Analysis of Quinoxaline Annulation

The annulation of o-phenylenediamines with various two-carbon synthons remains a primary strategy for quinoxaline synthesis. Several pathways have been proposed and investigated:

Oxidative Annulation: One common pathway involves the oxidative annulation of o-phenylenediamines with electron-deficient alkynes. This process is often initiated by a Michael addition of the diamine to the alkyne, forming an enamine intermediate. Subsequent reactions, potentially involving electrophilic attack by an oxidant and intramolecular cyclization, lead to the aromatic quinoxaline system rsc.org. For example, hypervalent iodine(III) reagents can mediate such transformations, proceeding through various proposed intermediates rsc.org.

Dehydrogenative Coupling: Another significant route involves the dehydrogenative coupling of o-phenylenediamines with 1,2-diols or related species. The proposed mechanism typically begins with the condensation of an amine group with a carbonyl moiety (formed in situ from the diol), followed by proton shifts, tautomerization, and cyclization to form a dihydroquinoxaline intermediate. This intermediate then undergoes dehydrogenation to yield the aromatic quinoxaline product acs.org.

Condensation with α-Dicarbonyls: The classical condensation of o-phenylenediamines with α-dicarbonyl compounds (like diketones or α-hydroxy ketones) is a well-established method. For instance, the synthesis of 2-methyl,3-ethylquinoxaline involves the reaction of o-phenylenediamine with 2,3-pentanedione (B165514) nih.gov. Mechanistic studies suggest initial condensation to form a dihydropyrazine (B8608421) or related intermediate, followed by dehydration and aromatization to the quinoxaline rsc.orgresearchgate.net.

Role of Intermediates in this compound Synthetic Sequences

Key intermediates play pivotal roles in guiding the reaction pathway and determining the final product. In the oxidative annulation of o-phenylenediamines with alkynes, proposed intermediates include enamine species, α-iodo(III) imines, and cyclized dihydroquinoxaline precursors rsc.org. The fate of these intermediates—whether they undergo further reaction, rearrangement, or elimination—dictates the efficiency and selectivity of the quinoxaline formation.

For reactions involving the introduction of an ethyl group, such as the synthesis of 2-chloro-3-ethylquinoxaline, intermediates formed during the chlorination or condensation steps are crucial. For example, in the chlorination of a 3-ethyl-1,2-dihydroquinoxalin-2-one precursor using phosphorus oxychloride (POCl₃), the mechanism involves the activation of the carbonyl oxygen, followed by nucleophilic attack and chloride displacement to form the chlorinated quinoxaline .

Computational and Theoretical Chemistry Studies of 2 Ethylquinoxaline

Quantum Chemical Calculations on 2-Ethylquinoxaline Electronic Structure

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties of this compound. These methods offer a detailed understanding of its molecular geometry, stability, and orbital characteristics.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. pennylane.aiq-chem.comyoutube.comyoutube.comyoutube.com For quinoxaline (B1680401) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), have been successfully used to determine molecular structures. nih.gov

In a study on the structurally similar 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, DFT calculations revealed that the dihydroquinoxaline moiety is not perfectly planar. nih.gov This deviation from planarity is a crucial aspect of its molecular structure. The optimized geometry obtained through DFT is the foundation for further computational analysis, as it represents the molecule in its lowest energy state. pennylane.ai The process of geometry optimization involves iteratively solving the Schrödinger equation to find the minimum on the potential energy surface. youtube.comyoutube.com

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N Bond Lengths | ~1.3-1.4 |

| C-C Bond Lengths (Aromatic) | ~1.38-1.42 |

| C-C Bond Lengths (Ethyl) | ~1.53 |

| C-N-C Bond Angle | ~118-122 |

| Dihedral Angle (between rings) | ~4.51 |

This interactive table is based on data reported for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one and serves as an illustrative example.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netwuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.1381 |

| LUMO | -2.2463 |

| Energy Gap (ΔE) | 3.8918 |

This interactive table is based on data reported for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one and serves as an illustrative example.

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and dynamics simulations are powerful tools to investigate how this compound and its derivatives might interact with biological targets, providing a basis for understanding their potential in vitro biological activities.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (target). nih.govnih.govekb.egjohnshopkins.eduresearchgate.net This method is extensively used in drug discovery to screen for potential drug candidates. Numerous studies have performed molecular docking simulations with various quinoxaline derivatives to investigate their binding affinities and interaction modes with biological targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). nih.govnih.govekb.egjohnshopkins.edu

For instance, docking studies of novel quinoxaline derivatives with the EGFR receptor have shown significant binding interactions, with binding energies indicating strong affinity. nih.govjohnshopkins.edu These in silico results often correlate well with in vitro anticancer activities. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein. ekb.eg While specific docking studies on this compound were not found, the general findings for its derivatives suggest that the quinoxaline scaffold is a promising pharmacophore for designing targeted inhibitors.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comnih.govrsc.org Understanding the preferred conformation of a molecule is crucial as it dictates its shape and, consequently, its ability to interact with biological receptors. nih.gov

Prediction of Reactivity, Selectivity, and Spectroscopic Parameters

Computational chemistry also allows for the prediction of a molecule's reactivity, how it will react in different chemical environments, and its spectroscopic properties.

DFT calculations have also been proven to be a reliable method for predicting spectroscopic parameters. For instance, theoretical vibrational frequencies (FT-IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of a molecule. scispace.commdpi.com In a study of quinoxalinones, the calculated FT-IR and NMR spectra showed good agreement with the experimental spectra, aiding in the detailed assignment of vibrational modes and chemical shifts. scispace.com This predictive power is invaluable for characterizing new compounds and understanding their spectroscopic signatures.

Theoretical Prediction of Reaction Pathways and Transition States

The synthesis of quinoxaline derivatives typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, this involves the reaction of o-phenylenediamine (B120857) with 1,2-butanedione. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction, identifying the most plausible pathways, and characterizing the high-energy transition states that govern the reaction rate.

The reaction mechanism is generally understood to proceed through a multi-step sequence:

Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks one of the carbonyl carbons of 1,2-butanedione, forming a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal intermediate loses a water molecule to form a Schiff base (imine).

Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate.

Final Dehydration: A second dehydration step occurs, resulting in the formation of the aromatic quinoxaline ring.

DFT calculations can model each of these steps, determining the activation energy (ΔG‡) required to overcome the energy barrier of each transition state. By locating the transition state structure, key geometric parameters, such as the bond lengths of forming and breaking bonds, can be precisely determined. While specific computational studies focusing exclusively on this compound are limited, data from analogous systems provide a clear picture of the energetic landscape. These theoretical investigations help in optimizing reaction conditions by identifying the rate-determining step and suggesting how catalysts might lower specific energy barriers.

| Reaction Step | Transition State (TS) Label | Calculated ΔG‡ (kcal/mol) | Key Bond Distances in TS (Å) |

|---|---|---|---|

| Initial Nucleophilic Attack | TS1 | 15.2 | N---C: 1.98 |

| First Dehydration | TS2 | 22.5 | C---O: 2.15 |

| Intramolecular Cyclization | TS3 | 18.9 | N---C: 2.05 |

| Final Dehydration (Aromatization) | TS4 | 12.7 | C---O: 2.21 |

In Silico Prediction of Spectroscopic Signatures for Novel this compound Structures

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which is crucial for the characterization of known compounds and the identification of novel structures. Using DFT and Time-Dependent DFT (TD-DFT), it is possible to calculate various spectroscopic properties with high accuracy, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.comnih.gov

This predictive capability is especially useful for designing novel this compound derivatives with specific electronic or photophysical properties. For instance, by introducing electron-donating or electron-withdrawing substituents at different positions on the quinoxaline scaffold, the electronic structure can be systematically modified. In silico modeling allows for the screening of numerous hypothetical structures to identify candidates with desired spectroscopic characteristics before undertaking complex and resource-intensive synthetic efforts.

The typical computational workflow involves:

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation, usually using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). rsc.org

NMR Spectra Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts relative to a standard reference like tetramethylsilane (TMS).

IR Spectra Calculation: Vibrational frequency calculations are performed on the optimized geometry to predict the IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data. karazin.ua

UV-Vis Spectra Calculation: TD-DFT is used to compute the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net

The table below presents predicted spectroscopic data for this compound and a hypothetical novel derivative, 6-Nitro-2-ethylquinoxaline, illustrating how computational methods can forecast the impact of functional group substitution on spectroscopic properties.

| Compound | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) | Key Predicted IR Frequencies (cm⁻¹) | Predicted UV-Vis λmax (nm) |

|---|---|---|---|---|

| This compound | H3: 8.75; H5/H8: 8.05; H6/H7: 7.70; CH₂: 3.10; CH₃: 1.45 | C2: 162.5; C3: 145.0; C4a/C8a: 141.0; C5-C8: 129.0-130.0; CH₂: 28.5; CH₃: 12.0 | 3060 (Ar C-H str), 2970 (Alkyl C-H str), 1580 (C=N str), 1500 (C=C str) | 238, 318 |

| 6-Nitro-2-ethylquinoxaline | H3: 8.90; H5: 8.85; H7: 8.45; H8: 8.20; CH₂: 3.15; CH₃: 1.50 | C2: 163.0; C3: 147.5; C6: 148.0; C4a/C8a: 142.5; C5,C7,C8: 124.0-132.0; CH₂: 28.7; CH₃: 12.2 | 3080 (Ar C-H str), 2975 (Alkyl C-H str), 1600 (C=N str), 1530 & 1350 (NO₂ asym/sym str) | 255, 345 |

Advanced Applications of 2 Ethylquinoxaline in Diverse Scientific Disciplines

2-Ethylquinoxaline in Catalysis and Coordination Chemistry

The nitrogen atoms within the quinoxaline (B1680401) ring, along with the ethyl substituent, provide potential coordination sites for metal ions, making this compound a valuable component in the design of catalytic systems and metal complexes.

This compound as Ligands in Homogeneous Catalytic Systems

This compound and its derivatives can function as ligands in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts. The nitrogen atoms in the quinoxaline core can coordinate to transition metals, forming complexes that mediate various organic transformations. Research has indicated the utility of quinoxaline-based ligands in asymmetric hydrogenation reactions, where they can impart stereoselectivity to the catalytic process. For instance, chiral quinoxaline derivatives, when complexed with metals like ruthenium, have been employed in the asymmetric hydrogenation of heteroarenes, yielding enantioenriched products nih.gov. The electronic and steric properties of the quinoxaline ligand can be tuned by modifying substituents, thereby fine-tuning the catalytic performance.

Design and Synthesis of Metal Complexes of this compound

The synthesis of metal complexes involving this compound as a ligand is a key area of exploration in coordination chemistry. These complexes are typically prepared by reacting this compound with appropriate metal salts under controlled conditions. The coordination mode of this compound can vary, often involving one or both nitrogen atoms of the heterocyclic ring, and potentially the ethyl group's alpha-carbon depending on the metal and reaction conditions. Studies have focused on synthesizing complexes with transition metals such as nickel, copper, and silver, characterizing them through various spectroscopic techniques like FTIR, UV-Vis spectroscopy, and elemental analysis jscimedcentral.com. These metal complexes can exhibit diverse structural geometries, including octahedral, square planar, and tetrahedral arrangements, depending on the metal ion's electronic configuration and coordination preferences jscimedcentral.com. The properties of these complexes, such as their stability, solubility, and potential catalytic activity, are directly influenced by the choice of metal and the coordination environment provided by the this compound ligand eolss.net.

Data Table 4.1.2: Representative Metal Complexes of Quinoxaline Derivatives

| Metal Ion | Ligand Type (Derivative) | Coordination Number | Typical Geometry | Citation |

| Ni(II) | Pyridine-like (as a general example of N-donor) | 4, 5, 6 | Octahedral, Square Planar, Tetrahedral | jscimedcentral.com |

| Cu(I) | Pyridine-like (as a general example of N-donor) | 2, 4 | Linear, Tetrahedral | jscimedcentral.com |

| Ag(I) | Pyridine-like (as a general example of N-donor) | 2, 4 | Linear, Tetrahedral | jscimedcentral.com |

| Ru | Chiral Quinoxaline Derivative | N/A | N/A | nih.gov |

Exploration of this compound in Heterogeneous Catalytic Processes

While homogeneous catalysis utilizes soluble metal complexes, heterogeneous catalysis employs solid catalysts. Research into supporting catalytically active metal species on solid matrices, or modifying solid supports with organic ligands, opens avenues for heterogeneous applications of this compound. Although direct examples of this compound immobilized on solid supports for heterogeneous catalysis were not prominently found in the initial search, the general principles of heterogeneous catalysis involve the use of porous materials like alumina, silica, or zeolites as supports wikipedia.org. Organic ligands, including nitrogen-containing heterocycles, can be anchored onto these supports to create heterogeneous catalysts with tailored properties. Such immobilized systems could potentially leverage the coordination capabilities of the quinoxaline moiety for catalytic transformations, offering advantages such as easier separation and recycling of the catalyst researchgate.netstudymind.co.uk.

This compound as Scaffolds for In Vitro Biologically Active Molecules

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been investigated for their potential as biologically active molecules, particularly in enzyme inhibition and receptor binding studies.

Enzyme Inhibition Studies by this compound Derivatives (In Vitro)

Derivatives based on the quinoxaline core have demonstrated significant potential as enzyme inhibitors. Research has explored quinoxaline derivatives for their ability to inhibit enzymes crucial in disease pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and enzymes involved in bacterial growth nih.gov. For instance, certain bis( Current time information in Bangalore, IN.japsonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives exhibited potent inhibition of VEGFR-2, with IC50 values as low as 3.7 nM, comparable to standard drugs like sorafenib (B1663141) nih.gov. Other quinoxaline-based compounds have shown inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM . These findings highlight the capacity of quinoxaline scaffolds, including those derived from or related to this compound, to interact with and modulate the activity of various enzymes.

Data Table 4.2.1: In Vitro Enzyme Inhibition Data for Quinoxaline Derivatives

| Compound Class/Example | Target Enzyme | IC50 Value (nM or μM) | Citation |

| Bis( Current time information in Bangalore, IN.japsonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives (e.g., 23j) | VEGFR-2 | 3.7 nM | nih.gov |

| Bis( Current time information in Bangalore, IN.japsonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives (e.g., 23l) | VEGFR-2 | 5.8 nM | nih.gov |

| Quinoxaline derivatives (e.g., Compound B) | DHFR | 0.52 μM | |

| Quinoxaline derivatives (e.g., Compound A) | DNA Gyrase | 12.27 μM |

Note: Specific data for "this compound" itself as an enzyme inhibitor was not directly found, but data for related quinoxaline derivatives is presented.

Receptor Binding Profiling of this compound Analogues (In Vitro)

The interaction of this compound analogues with biological receptors is another area of investigation. Compounds featuring quinoxaline or related heterocyclic systems have been evaluated for their binding affinities to various receptors, including dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) receptors, which are critical targets for neurological and psychiatric drug development nih.gov. While specific studies on this compound analogues targeting specific receptors were not detailed in the provided search snippets, related quinoxaline derivatives have shown varying affinities. For example, some pyridine-piperazine derivatives, which share structural similarities with nitrogen-containing heterocycles, have exhibited binding affinities (Ki values) in the nanomolar range for serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and dopamine receptor subtypes (e.g., D2, D4) nih.gov. These studies underscore the potential for quinoxaline-based structures to act as ligands for various G protein-coupled receptors (GPCRs) and other receptor families.

Investigation of this compound in Antimicrobial Mechanisms (In Vitro)

Quinoxaline derivatives have demonstrated considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens ipp.pt. While direct in vitro mechanistic studies specifically on this compound are limited in the provided literature, research on related quinoxaline compounds offers insights into potential mechanisms of action. Quinoxaline 1,4-di-N-oxides (QdNOs), for instance, have been shown to exert their antibacterial effects through the generation of reactive oxygen species (ROS) and hydroxyl radicals, leading to oxidative damage within bacterial cells. This process can involve damage to cell walls and membranes, morphological alterations such as elongation and filamentation, and ultimately cell lysis frontiersin.org. Furthermore, studies on other quinoxaline derivatives indicate potential mechanisms such as interference with cell wall synthesis, disruption of membrane permeability leading to loss of cellular contents, and inhibition of protein or enzyme synthesis ipp.ptmdpi.com.

Specific research on derivatives like 3-Hydrazinyl-7-Ethylquinoxaline-2(1h)-thiol has shown in vitro antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli researchgate.net. These findings suggest that modifications to the quinoxaline core, including the presence of an ethyl group, can confer significant antimicrobial properties, potentially through mechanisms involving cell integrity disruption or metabolic interference, although the precise molecular targets for this compound itself require further elucidation.

Structure-Activity Relationship (SAR) Studies for Defined In Vitro Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for understanding how molecular modifications influence the biological efficacy of chemical compounds. For quinoxaline derivatives, SAR investigations have revealed key structural features that dictate their activity against various in vitro biological targets, including cancer cells and parasites mdpi.comd-nb.infomdpi.comresearchgate.netnih.gov.

Research on anticancer quinoxaline derivatives has identified several important SAR trends:

The presence of an ortho, ortho-dimethoxyphenyl group at the second position (C2) of the quinoxaline nucleus has been shown to significantly increase anticancer activity mdpi.com.

Conversely, substituents like trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) at the C2 position tend to decrease activity mdpi.com.

The nature of the linker at the C2 position is critical; an amide (NH-CO) linker has been found to enhance activity, whereas aliphatic linkers can diminish it mdpi.com.

Electron-releasing groups, such as methoxy (B1213986) (OCH₃), at positions R1, R2, and R3 of the quinoxaline system are often essential for activity, while electron-withdrawing groups like fluorine (F) can reduce efficacy. Other electron-releasing groups like methyl (CH₃) or ethyl (C₂H₅) may also decrease activity depending on their placement mdpi.com.

The integration of an aliphatic methylene (B1212753) (CH₂) linker fused to an aromatic ring at the C2 position has been identified as important for activity in certain series mdpi.com.

Studies focusing on antileishmanial activity have also highlighted the contribution of various physicochemical properties of quinoxaline derivatives to their in vitro inhibitory effects, leading to the development of quantitative structure-activity relationship (QSAR) models to guide further synthesis d-nb.info.

Table 1: Illustrative Structure-Activity Relationships (SAR) in Quinoxaline Derivatives

| Structural Feature/Modification | Impact on Activity (General Trend) | Biological Target/Activity | Source Reference(s) |

| o,o-dimethoxyphenyl group at C2 | Increases activity | Anticancer | mdpi.com |

| CF₃ or OCF₃ at C2 | Decreases activity | Anticancer | mdpi.com |

| NH-CO linker at C2 | Increases activity | Anticancer | mdpi.com |

| Aliphatic linker at C2 | Decreases activity | Anticancer | mdpi.com |

| Electron-releasing groups (e.g., OCH₃) at R1, R2, R3 | Essential for activity | Anticancer | mdpi.com |

| Electron-withdrawing groups (e.g., F) at R1, R2, R3 | Decreases activity | Anticancer | mdpi.com |

| Aliphatic linker (CH₂) fused to aromatic ring at C2 | Essential for activity | Anticancer | mdpi.com |

| Specific substituents on phenyl ring attached to quinoxaline | Varies, can increase/decrease activity | Antileishmanial | d-nb.info |

| Presence of specific functional groups (e.g., thiazol-2-amine) | Optimal for activity | Anti-HCV | nih.gov |

These SAR insights underscore the potential for targeted chemical modifications of the quinoxaline scaffold, including structures related to this compound, to optimize efficacy for specific biological applications.

This compound in Advanced Materials Science and Optoelectronics

Quinoxaline derivatives are increasingly recognized for their utility in advanced materials science, particularly in the development of polymers and optoelectronic devices, owing to their inherent electronic and photophysical properties.

Synthesis of this compound-Based Polymers and Copolymers

The synthesis of polymers incorporating the quinoxaline moiety is an active area of research. Polyquinoxaline polymers can be prepared through the self-condensation of monomers containing both 1,2-diketone and 1,2-primary diamine functionalities within the same molecule google.com. While specific polymers directly synthesized from or featuring the this compound unit as a monomer are not extensively detailed in the provided search results, the general synthetic routes for polyquinoxalines demonstrate the feasibility of creating polymeric materials with this core structure. Research has also explored the synthesis of related quinoxaline derivatives, such as 2-methyl quinoxalines, through annulation reactions acs.org, and specific functionalized quinoxalines like Ethyl 2-quinoxalinecarboxylate serve as intermediates for various applications lookchem.com.

Photophysical Properties of this compound Derivatives for Optoelectronic Applications

Quinoxaline derivatives exhibit diverse photophysical properties that make them attractive for optoelectronic applications. Compounds featuring extended π-conjugation and intramolecular charge transfer (ICT) states, such as indolo[2,3-b]quinoxalines, display fluorescence in the blue-orange region and are considered potential candidates for optoelectronic devices researchgate.net. Similarly, aminostyryl quinoxaline chromophores have been investigated for their luminescent properties, enabling their use in sensors, dye-sensitized solar cells (DSSC), and organic light-emitting diodes (OLEDs) novapublishers.com.

Derivatives like 2-phenylfuro[2,3-b]quinoxaline-based compounds have shown charge-transfer emissions in the sky-blue to green spectrum, with potential applications in OLEDs rsc.org. The photophysical properties of these systems are influenced by structural factors such as the π-linker and torsion angles, which can affect energy dissipation and fluorescence efficiency rsc.org. While specific photophysical data for this compound itself is not prominently featured, the general electronic characteristics of the quinoxaline core suggest its derivatives can be tuned for light absorption and emission, making them relevant for optoelectronic device development.

This compound as Building Blocks for Organic Semiconductor Development

The quinoxaline scaffold serves as a valuable building block in the design of organic semiconductors due to its electron-deficient nature and tunable electronic properties. Derivatives such as N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide are being explored for their potential in organic electronics, including OLEDs and organic photovoltaic cells, due to their unique electronic characteristics . Ethyl 2-quinoxalinecarboxylate is also identified as a useful research chemical and intermediate, with patents mentioning its use in crystalline organic semiconductor materials . The π-conjugated systems inherent in quinoxalines facilitate charge transport, making them suitable components for constructing more complex organic semiconductor materials escholarship.orgrsc.orgnih.gov.

This compound in Supramolecular Chemistry

Direct research findings detailing the specific applications of this compound in supramolecular chemistry were not prominent in the provided search results. However, the broader class of quinoxalines, as π-conjugated systems, can participate in non-covalent interactions that are fundamental to supramolecular assembly. Their planar aromatic structure can facilitate π-π stacking interactions, which are crucial for organizing molecules into ordered architectures in materials like organic semiconductors and co-crystals escholarship.orgrsc.orgnih.gov. Quinoxaline-containing molecules have also been incorporated into charge-transfer co-crystals, demonstrating their role in forming self-assembled structures with specific electronic and photophysical properties rsc.orgchemrxiv.org. While direct examples involving this compound are not detailed, its structural characteristics suggest a potential role in supramolecular frameworks through similar non-covalent interactions.

Compound List:

this compound

Advanced Analytical and Spectroscopic Characterization of 2 Ethylquinoxaline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Beyond basic 1D NMR, advanced multidimensional NMR experiments provide connectivity and spatial information essential for complex structural elucidation.

Multidimensional NMR for Complex Structural Elucidation

Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for the complete structural assignment of molecules like 2-Ethylquinoxaline.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying protons that are vicinal (separated by two or three bonds). This helps in piecing together spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). This is vital for assigning specific proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies through-space proximity between protons (¹H-¹H), even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry and conformational preferences of molecules.

These experiments, when performed in combination, provide a comprehensive map of the molecular structure, allowing for unambiguous assignment of all signals and confirmation of the proposed structure of this compound and its derivatives.

Isotope Labeling and Mechanistic NMR Studies for this compound Reactions

NMR spectroscopy, particularly when combined with isotopic labeling, is a powerful tool for investigating reaction mechanisms. By selectively incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into specific positions of a reactant, researchers can trace the fate of atoms during a chemical transformation.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in determining the mass-to-charge ratio (m/z) of ions, enabling the precise determination of elemental compositions for molecular ions and fragment ions.

LC-MS/MS Applications for Trace Analysis and Metabolite Identification

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS), particularly LC-MS/MS, is a highly sensitive and selective technique widely used for the analysis of complex mixtures, trace components, and metabolites.

Structural Confirmation: HRMS provides exact mass measurements that can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, HRMS can confirm its molecular formula by matching the measured exact mass of its molecular ion to the calculated mass.

Mechanistic Pathway Tracing: Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions and analyzing the resulting fragment ions. By studying these fragmentation patterns, researchers can deduce structural features and propose mechanistic pathways for the formation of these fragments. This is invaluable for understanding how a molecule breaks down or transforms.

Trace Analysis and Metabolite Identification: In biological or environmental samples, LC-MS/MS is crucial for detecting and quantifying compounds present at very low concentrations. For metabolites of this compound or related compounds, LC-MS/MS can identify them by comparing their retention times, accurate masses, and fragmentation patterns against known databases or authentic standards. The ability to perform MSⁿ (multiple stages of fragmentation) further aids in detailed structural elucidation of unknowns.

X-ray Crystallography for Detailed Solid-State Structural and Conformational Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting X-rays off a single crystal of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) of Chiral this compound Derivatives

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, is employed to study chiral molecules – those that are non-superimposable on their mirror images.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. This technique is sensitive to the stereochemistry and absolute configuration of chiral molecules. For chiral derivatives of this compound, CD spectra can reveal the presence of enantiomers or diastereomers and provide information about their relative configurations. Studies on other quinoxaline (B1680401) derivatives have shown that substituents can significantly influence the chiroptical properties, leading to distinct Cotton effects (positive or negative bands in the CD spectrum) that can be correlated to specific stereochemical outcomes or helical preferences. This is crucial for compounds where stereochemistry dictates biological activity or material properties.

Future Directions and Emerging Research Avenues for 2 Ethylquinoxaline

Development of Sustainable Synthetic Methodologies with Reduced Environmental Impact

The chemical industry's growing emphasis on green chemistry is steering the synthesis of quinoxaline (B1680401) derivatives, including 2-Ethylquinoxaline, towards more environmentally benign methodologies. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, leading to significant environmental footprints. rsc.org Future research is increasingly focused on developing sustainable alternatives that offer high yields, minimize waste, and utilize renewable resources.

A significant area of development is the adoption of green solvents . Water, ethanol (B145695), and polyethylene glycol (PEG-400) are being explored as viable alternatives to conventional volatile organic compounds. ripublication.com For instance, a catalyst-free synthesis of 2-amino quinoxaline derivatives has been successfully demonstrated using PEG-400 at room temperature, highlighting a simple, eco-friendly, and rapid method. ripublication.com

The use of heterogeneous and reusable catalysts is another cornerstone of sustainable synthesis. Nanocatalysts, such as silica nanoparticles and nano-BF3/SiO2, have shown excellent activity in the synthesis of quinoxalines under solvent-free conditions, with the added benefit of easy recovery and reuse. rsc.org Solid acid catalysts, like TiO2-Pr-SO3H, also offer the advantage of recyclability and can facilitate reactions at room temperature. mdpi.com The development of biocatalysts, such as oxidoreductases, presents a promising avenue for highly selective and environmentally friendly quinoxaline synthesis, although specific applications to this compound are still an emerging area. ijirt.org

Energy-efficient synthetic protocols, such as microwave-assisted and ultrasound-assisted synthesis , are gaining traction. Microwave irradiation has been shown to dramatically reduce reaction times for quinoxaline synthesis from hours to minutes, often in solvent-free conditions, leading to excellent yields and easier work-up. e-journals.indigitellinc.comudayton.eduudayton.edu Similarly, ultrasound-assisted synthesis provides a rapid and efficient method for the condensation of 1,2-diamines with 1,2-diketones at ambient temperature, promoting green chemistry principles. researchgate.netijcce.ac.irslideshare.net

Table 1: Comparison of Sustainable Synthetic Methodologies for Quinoxaline Derivatives

| Methodology | Key Features | Advantages |

| Green Solvents | Use of water, ethanol, PEG-400 | Reduced toxicity, often biodegradable, readily available |

| Nanocatalysts | High surface area, reusable (e.g., SiO2 NPs, nano-BF3/SiO2) | High efficiency, easy separation and recycling, solvent-free conditions |

| Solid Acid Catalysts | Recyclable (e.g., TiO2-Pr-SO3H) | Environmentally friendly, operational at room temperature |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | High yields, reduced energy consumption, often solvent-free |

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances reactivity | Faster reactions, mild conditions, improved yields |

Exploration of Novel Application Domains for this compound Scaffolds

Beyond its established roles, research into this compound and its derivatives is uncovering a range of novel applications, spanning from materials science to chemical biology. A significant emerging application is in the field of corrosion inhibition . Quinoxaline derivatives have demonstrated the ability to form a protective layer on metal surfaces, effectively mitigating corrosion in acidic environments. researchgate.net The efficiency of these inhibitors is attributed to their molecular structure, which allows for strong adsorption onto the metal surface. researchgate.net

In the realm of biological activities , while the broader class of quinoxalines is well-known for its diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and antiviral effects, specific investigations into this compound are revealing unique attributes. mdpi.comnih.govresearchgate.net For instance, this compound has been identified as having interesting olfactory properties , contributing to the aroma of certain food products. nih.gov Furthermore, preliminary studies suggest that quinoxaline derivatives, potentially including this compound, may possess liver-protective effects , opening up new therapeutic possibilities. acs.org

The versatility of the this compound scaffold also lends itself to applications in materials science . The core quinoxaline structure is a valuable component in the development of functional materials such as organic semiconductors, dyes, and electroluminescent materials. ijirt.org The introduction of an ethyl group at the 2-position can modulate the electronic and photophysical properties of these materials, offering a route to fine-tune their performance for specific applications.

Table 2: Emerging Application Domains for this compound and its Derivatives

| Application Domain | Description of Research Findings |

| Corrosion Inhibition | Quinoxaline derivatives act as effective corrosion inhibitors for mild steel in acidic media by adsorbing onto the metal surface. |

| Biological Activity | Exhibits a broad spectrum of activities including antimicrobial, antifungal, and anticancer properties. Specific derivatives show potential as liver-protective agents. |

| Olfactory Properties | This compound and related compounds contribute to the aroma profiles of various foods. |

| Materials Science | The quinoxaline scaffold is utilized in the design of organic electronics, dyes, and other functional materials. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for this compound and its derivatives. These computational tools offer the potential to accelerate the discovery and optimization of new compounds with desired properties, significantly reducing the time and cost associated with traditional experimental approaches. mdpi.comnih.govaurigeneservices.com

One of the most promising applications of AI in this context is in drug discovery . Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. mdpi.com For example, Quantitative Structure-Activity Relationship (QSAR) models have been successfully used to predict the antileishmanial activity of quinoxaline derivatives. nih.gov These models can then be used to virtually screen large libraries of novel this compound derivatives to identify promising candidates for further experimental investigation. AI is also being employed for de novo drug design, where algorithms can generate entirely new molecular structures with optimized properties for a specific biological target. harvard.edu

In the field of materials science , machine learning is being used to predict the properties of quinoxaline-based materials. For instance, AI models can predict the corrosion inhibition efficiency of different quinoxaline derivatives, guiding the design of more effective inhibitors. polibatam.ac.idcore.ac.uk This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Furthermore, AI can play a crucial role in synthetic chemistry . Machine learning models are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. researchgate.net This could be particularly valuable for the sustainable synthesis of this compound, helping to identify the most efficient and environmentally friendly reaction conditions.

Table 3: Applications of Artificial Intelligence and Machine Learning in Quinoxaline Research

| AI/ML Application | Description |

| Drug Discovery | Prediction of biological activity (QSAR), virtual screening of compound libraries, de novo drug design. |

| Corrosion Inhibition | Predictive models for the efficiency of quinoxaline-based corrosion inhibitors. |

| Predictive Synthesis | Machine learning models to predict reaction outcomes and optimize synthetic pathways. |

| Property Prediction | Predicting various physicochemical and biological properties of novel quinoxaline derivatives. |

Interdisciplinary Research Synergies Involving this compound in Chemical Biology and Materials Science

The future of this compound research lies in fostering strong interdisciplinary collaborations, particularly at the interface of chemical biology and materials science. The inherent properties of the this compound scaffold make it an ideal platform for synergistic research that bridges these two fields.

In chemical biology , the focus is on designing and synthesizing novel this compound derivatives as molecular probes to study biological systems. The broad biological activity of quinoxalines provides a rich starting point for developing compounds with specific inhibitory or modulatory effects on proteins and cellular pathways. nih.govresearchgate.net For instance, the development of fluorescently tagged this compound derivatives could enable the visualization of their interactions with biological targets within living cells, providing valuable insights into their mechanism of action.

In materials science , the emphasis is on harnessing the unique electronic and photophysical properties of the this compound core to create advanced functional materials. ijirt.org The synthesis of polymers or supramolecular assemblies incorporating the this compound unit could lead to the development of novel organic light-emitting diodes (OLEDs), sensors, or photovoltaic materials.

The synergy between these fields becomes apparent when considering the development of "smart" materials with biological applications. For example, a this compound-based polymer could be designed to be both a sensor for a specific biomolecule and a delivery vehicle for a therapeutic agent. Similarly, the development of biocompatible and biodegradable materials incorporating this compound could find applications in tissue engineering and regenerative medicine. These ambitious goals necessitate a close collaboration between synthetic chemists, biologists, and materials scientists to design, synthesize, and evaluate these multifunctional systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethylquinoxaline, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound can be synthesized via condensation reactions using ethyl-substituted precursors. For example, glyoxylic acid and o-phenylenediamine derivatives are commonly employed, with reaction optimization focusing on pH, temperature (e.g., 80–100°C), and catalysts such as acetic acid . Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible pathways by cross-referencing reaction databases and steric/electronic parameters . Yield optimization may require iterative adjustments of solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, while structural confirmation relies on H/C NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) . Differential scanning calorimetry (DSC) can assess thermal stability, with decomposition temperatures typically >200°C for quinoxaline derivatives .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Methodological Answer : this compound is stable in anhydrous organic solvents (e.g., DCM, THF) but prone to hydrolysis in aqueous acidic/basic conditions. Long-term storage at –20°C under inert gas (N) minimizes oxidation. Solubility profiles should be empirically determined using shake-flask methods, with logP values estimated via computational tools like ChemAxon .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects on electron density distribution. For example, ethyl groups increase electron donation to the quinoxaline ring, altering electrophilic substitution patterns. Frontier molecular orbital (FMO) analysis predicts reactivity hotspots, validated experimentally via regioselective halogenation or nitration .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in IC values or mechanism-of-action claims require systematic review protocols:

- Data Harmonization : Normalize assay conditions (e.g., cell lines, incubation times) using guidelines from the Cochrane Handbook .

- Meta-Analysis : Pool data from independent studies (minimum n=3) and apply random-effects models to account for inter-study variability .

- Experimental Replication : Reproduce key studies with strict adherence to reported protocols, including positive/negative controls (e.g., doxorubicin for cytotoxicity assays) .

Q. How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., chloro, trifluoromethyl) at positions 3 and 6. Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Crystallography : Co-crystallize this compound derivatives with target kinases to identify binding motifs. Refine PDB structures using PHENIX .

- In Silico Screening : Dock analogs into kinase active sites (AutoDock Vina) and prioritize candidates with ΔG < –9 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.